5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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Overview
Description
5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a synthetic organic compound with the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 g/mol . This compound features a spirocyclic structure, which is characterized by a bicyclic system connected through a single carbon atom. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization, where a cyclopentane ring is introduced at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Alkylated, acylated, and sulfonylated derivatives.
Scientific Research Applications
5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopentane-1,3’-indole]: Lacks the methyl group at the 5’-position, resulting in different chemical and biological properties.
5’-Methyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole]: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its steric and electronic properties.
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]: Lacks the methyl group at the 5’-position, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the methyl group at the 5’-position in 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] imparts unique steric and electronic properties to the compound. This can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C13H17N/c1-10-4-5-12-11(8-10)13(9-14-12)6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 |
InChI Key |
SFEJERRIQMQUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CCCC3 |
Origin of Product |
United States |
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